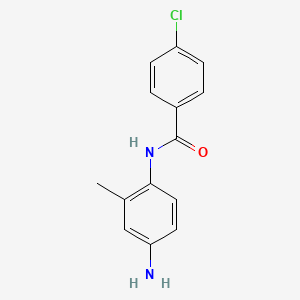

N-(4-amino-2-methylphenyl)-4-chlorobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

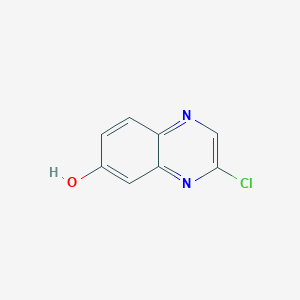

“N-(4-amino-2-methylphenyl)-4-chlorobenzamide” is a chemical compound with the molecular formula C15H11ClN2O2 . It is a derivative of benzamide, which is a type of organic compound that contains a benzene ring attached to an amide functional group .

Synthesis Analysis

The synthesis of “N-(4-amino-2-methylphenyl)-4-chlorobenzamide” involves the reaction of 2-Amino-4-methylphenol with acetylacetone in absolute ethanol to yield 4- (2-hydroxy-5-methylphenyl)imino-2-pentanone . It was converted to dihydrophenoxazinone by purified human hemoglobin . For the synthesis of Schiff bases, substituted isatins were treated with a stirred solution of N-(4-amino-2-methylphenyl)-4-chlorophthalimide in ethanol .Molecular Structure Analysis

The molecular structure of “N-(4-amino-2-methylphenyl)-4-chlorobenzamide” can be represented by the formula C15H11ClN2O2 . This indicates that the compound contains 15 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms .Wissenschaftliche Forschungsanwendungen

Gastrokinetic Activity

N-(4-amino-2-methylphenyl)-4-chlorobenzamide and its derivatives have been studied for their gastrokinetic activity. Research conducted by Kato et al. (1992) and Kato et al. (1995) found that certain 2-substituted 4-amino-N-[(4-benzyl-2-morpholinyl)methyl]-5-chlorobenzamides, including this compound, displayed significant gastrokinetic activity in rats, with some compounds comparable to standard agents like metoclopramide.

Photodegradation Study

The photodegradation of certain drugs, leading to the formation of 4-chlorobenzamide as a major degradation product, was investigated by Skibiński and Komsta (2012). This study is crucial for understanding the stability and decomposition pathways of pharmaceutical compounds under light exposure.

Synthesis and Structural Studies

The synthesis and structural characterization of various benzamide derivatives, including N-(4-amino-2-methylphenyl)-4-chlorobenzamide, have been a subject of research. Studies by Xu Li-feng (2011) and Cabezas et al. (1988) focused on the synthesis of these compounds and their molecular structures, providing insights into their chemical properties and potential applications.

Anticonvulsant Properties

Some derivatives of N-(4-amino-2-methylphenyl)-4-chlorobenzamide have been evaluated for their anticonvulsant properties. Research by Bailleux et al. (1994) and Vamecq et al. (2000) explored the efficacy of certain phthalimides, including 4-amino-N-phenylphthalimides and N-(3-amino-2-methylphenyl)phthalimides, against seizures in animal models.

Chemical Catalysis

The role of N-chlorobenzamides, including N-(4-amino-2-methylphenyl)-4-chlorobenzamide, in chemical catalysis was examined by Muniraj and Prabhu (2019). Their research highlighted the catalytic application of these compounds in novel chemical reactions, showcasing their versatility in synthetic chemistry.

Biological Activity Against Insects

The biological activities of certain substituted benzamides against mosquitoes and other insects have been investigated. Studies by Cantelo (1979) and Schaefer et al. (1981) revealed that certain benzamides exhibit significant activity against mosquito larvae, contributing to pest control research.

Eigenschaften

IUPAC Name |

N-(4-amino-2-methylphenyl)-4-chlorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O/c1-9-8-12(16)6-7-13(9)17-14(18)10-2-4-11(15)5-3-10/h2-8H,16H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIIGQTSZJRYEFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)NC(=O)C2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-amino-2-methylphenyl)-4-chlorobenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-[(6,8-dimethyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2416390.png)

![(6-fluoro-4-(2-fluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2416396.png)

![2-thiophen-2-yl-N-[5-[[4-(trifluoromethyl)phenyl]methylthio]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2416402.png)

![3-[(4-Chlorophenyl)sulfonyl]-1-(3-nitrophenyl)-1-propanone](/img/structure/B2416403.png)

![(1E,4E)-1,5-bis[4-(2,4-dichlorobenzoyl)-1-methylpyrrol-2-yl]penta-1,4-dien-3-one](/img/structure/B2416406.png)

![4-Chloro-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B2416408.png)